Cas no 1552638-00-2 (3-fluoro-3-(4-fluorophenyl)propan-1-amine)

3-Fluoro-3-(4-fluorophenyl)propan-1-amine is a fluorinated organic compound featuring a primary amine group and two aromatic fluorine substituents. Its unique structure, combining a fluoroalkyl chain with a fluorophenyl moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine enhances metabolic stability and bioavailability, while the amine group provides a reactive handle for further functionalization. This compound is particularly useful in the development of bioactive molecules, where fluorination is leveraged to improve binding affinity and selectivity. Its well-defined chemical properties and high purity make it suitable for research and industrial applications requiring precise fluorinated building blocks.
3-fluoro-3-(4-fluorophenyl)propan-1-amine structure
1552638-00-2 structure
Product name:3-fluoro-3-(4-fluorophenyl)propan-1-amine
CAS No:1552638-00-2
MF:C9H11F2N
MW:171.18714928627
CID:6606791
PubChem ID:83853531

3-fluoro-3-(4-fluorophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-(4-fluorophenyl)propan-1-amine
    • EN300-1855289
    • 1552638-00-2
    • Inchi: 1S/C9H11F2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9H,5-6,12H2
    • InChI Key: YHKRUDKTXDGNEG-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)F)CCN

Computed Properties

  • Exact Mass: 171.08595568g/mol
  • Monoisotopic Mass: 171.08595568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

3-fluoro-3-(4-fluorophenyl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1855289-0.25g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
0.25g
$1038.0 2023-09-18
Enamine
EN300-1855289-2.5g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
2.5g
$2211.0 2023-09-18
Enamine
EN300-1855289-10.0g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
10g
$6635.0 2023-05-27
Enamine
EN300-1855289-0.05g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
0.05g
$948.0 2023-09-18
Enamine
EN300-1855289-0.5g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
0.5g
$1084.0 2023-09-18
Enamine
EN300-1855289-5g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
5g
$3273.0 2023-09-18
Enamine
EN300-1855289-1.0g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
1g
$1543.0 2023-05-27
Enamine
EN300-1855289-5.0g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
5g
$4475.0 2023-05-27
Enamine
EN300-1855289-1g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
1g
$1129.0 2023-09-18
Enamine
EN300-1855289-0.1g
3-fluoro-3-(4-fluorophenyl)propan-1-amine
1552638-00-2
0.1g
$993.0 2023-09-18

Additional information on 3-fluoro-3-(4-fluorophenyl)propan-1-amine

3-Fluoro-3-(4-Fluorophenyl)propan-1-amine: A Comprehensive Overview

3-Fluoro-3-(4-fluorophenyl)propan-1-amine (CAS No. 1552638-00-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated structure, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-fluoro-3-(4-fluorophenyl)propan-1-amine, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

3-Fluoro-3-(4-fluorophenyl)propan-1-amine is a small molecule with the molecular formula C9H9F2N. The compound features a fluorinated benzene ring and a fluorinated propylamine side chain, which contribute to its unique chemical and biological properties. The presence of fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Additionally, the amine group provides a reactive site for further chemical modifications, enabling the synthesis of various derivatives with tailored properties.

Synthesis Methods

The synthesis of 3-fluoro-3-(4-fluorophenyl)propan-1-amine has been extensively studied in recent years, with several efficient routes being reported. One common approach involves the reaction of 4-fluorobenzaldehyde with fluoroacetonitrile followed by reduction to form the primary amine. Another method involves the nucleophilic substitution of 4-fluorobenzyl bromide with fluoroacetamide, followed by reduction to yield the desired product. These synthetic strategies offer high yields and good selectivity, making them suitable for large-scale production.

Biological Activities

3-Fluoro-3-(4-fluorophenyl)propan-1-amine has been shown to exhibit a range of biological activities that make it a promising lead compound for drug discovery. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, it has been reported to inhibit monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. This property makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease.

In addition to its MAO inhibitory activity, 3-fluoro-3-(4-fluorophenyl)propan-1-amine has also shown promise as an antagonist of certain G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate numerous physiological processes and are important targets for drug development. Studies have indicated that this compound can modulate the activity of specific GPCRs, suggesting its potential use in treating conditions such as pain and inflammation.

Clinical Potential and Applications

The clinical potential of 3-fluoro-3-(4-fluorophenyl)propan-1-amine is currently being explored through preclinical studies and early-stage clinical trials. Preclinical data have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics are essential for ensuring effective drug delivery and minimizing adverse effects.

In early-stage clinical trials, 3-fluoro-3-(4-fluorophenyl)propan-1-amine has demonstrated promising results in treating various conditions. For instance, it has shown efficacy in reducing symptoms of depression and anxiety in animal models. Additionally, its anti-inflammatory properties have been evaluated in preclinical studies, with positive outcomes suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Future Directions and Conclusion

The ongoing research on 3-fluoro-3-(4-fluorophenyl)propan-1-amine highlights its significant potential as a therapeutic agent. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological profile. The development of novel derivatives with enhanced potency and selectivity is also an area of active investigation.

In conclusion, 3-fluoro-3-(4-fluorophenyl)propan-1-amine (CAS No. 1552638-00-2) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.

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